molecular formula C24H23N3O5S B1240395 2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide

2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B1240395
M. Wt: 465.5 g/mol
InChI Key: TWOCKINRHLWUPA-UHFFFAOYSA-N
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Description

2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide is an anilide.

Scientific Research Applications

Antifibrotic and Anticancer Activity

Amino(imino)thiazolidinone derivatives, including compounds similar to 2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide, have shown potential in antifibrotic and anticancer activities. These compounds were synthesized using a one-pot three-component reaction and evaluated for their biological activity. Some derivatives demonstrated high antifibrotic activity comparable to Pirfenidone and did not scavenge superoxide radicals, suggesting their potential for further testing in this area (Kaminskyy et al., 2016).

Structural Analysis

Crystal structure analysis of related (oxothiazolidin-2-ylidene)acetamides provides insight into the molecular configuration of these compounds. This structural understanding is crucial for predicting and analyzing the biological activities of these molecules, including those similar to the compound (Galushchinskiy et al., 2017).

Antibacterial and Antioxidant Properties

Thiazolidinone derivatives, like the compound in focus, have been synthesized and evaluated for their antibacterial and antioxidant activities. The structures of these compounds were confirmed through various analytical methods, and they displayed significant activity against various bacterial strains and demonstrated antioxidant properties (Hamdi et al., 2012).

Molecular and Solid State Structure Characterization

The molecular and solid-state structure of similar compounds has been thoroughly characterized. This characterization, involving techniques like X-ray powder diffraction and DFT studies, contributes to a better understanding of the physical and chemical properties of such molecules (Rahmani et al., 2017).

Prodrug Potential

The synthesis and rearrangement of substituted S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium bromides into compounds like the one indicate potential importance in the use of these compounds as prodrugs. This process takes place even at physiological pH, highlighting their relevance in medicinal chemistry (Hanusek et al., 2013).

Green Synthesis

The compound N-(3-Amino-4-methoxyphenyl)acetamide, related to the target compound, is an important intermediate in dye production. Its green synthesis via a novel Pd/C catalyst highlights the environmental and economic benefits of developing sustainable production methods for such compounds (Zhang Qun-feng, 2008).

Properties

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H23N3O5S/c1-30-17-11-9-16(10-12-17)25-24-27(15-18-6-5-13-32-18)23(29)21(33-24)14-22(28)26-19-7-3-4-8-20(19)31-2/h3-13,21H,14-15H2,1-2H3,(H,26,28)

InChI Key

TWOCKINRHLWUPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3OC)CC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide
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2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide
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2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide
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2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide
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2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide
Reactant of Route 6
2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide

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